N'-[(E)-[3-Bromo-5-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide
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Overview
Description
N’-[(E)-[3-Bromo-5-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique structure that includes a brominated aromatic ring, a methoxy group, a prop-2-en-1-yloxy substituent, and a pyrimidin-2-ylsulfanyl moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[3-Bromo-5-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide typically involves multiple steps:
Formation of the Aldehyde Intermediate: The starting material, 3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzaldehyde, can be synthesized through the bromination of 5-methoxy-4-(prop-2-en-1-yloxy)benzaldehyde using bromine in an appropriate solvent like dichloromethane.
Condensation Reaction: The aldehyde intermediate is then reacted with 2-(pyrimidin-2-ylsulfanyl)acetohydrazide in the presence of a base such as sodium acetate in ethanol to form the final product through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and prop-2-en-1-yloxy groups.
Reduction: Reduction reactions can target the imine group (C=N) in the hydrazone linkage.
Substitution: The bromine atom on the aromatic ring can be substituted by nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds with new functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, although specific studies would be required to confirm these activities.
Industry
In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N’-[(E)-[3-Bromo-5-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with specific enzymes or receptors, inhibiting or activating certain pathways. The presence of the pyrimidin-2-ylsulfanyl group suggests potential interactions with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-[3-Bromo-5-methoxyphenyl]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide: Lacks the prop-2-en-1-yloxy group.
N’-[(E)-[3-Bromo-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide: Lacks the methoxy group.
Uniqueness
The presence of both the methoxy and prop-2-en-1-yloxy groups in N’-[(E)-[3-Bromo-5-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide makes it unique compared to its analogs
This detailed overview highlights the complexity and potential of N’-[(E)-[3-Bromo-5-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide in various scientific fields
Properties
Molecular Formula |
C17H17BrN4O3S |
---|---|
Molecular Weight |
437.3 g/mol |
IUPAC Name |
N-[(E)-(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylideneamino]-2-pyrimidin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C17H17BrN4O3S/c1-3-7-25-16-13(18)8-12(9-14(16)24-2)10-21-22-15(23)11-26-17-19-5-4-6-20-17/h3-6,8-10H,1,7,11H2,2H3,(H,22,23)/b21-10+ |
InChI Key |
YREJPNBGTJYPAM-UFFVCSGVSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC(=O)CSC2=NC=CC=N2)Br)OCC=C |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)CSC2=NC=CC=N2)Br)OCC=C |
Origin of Product |
United States |
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